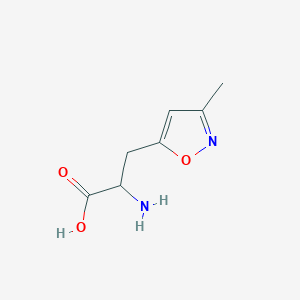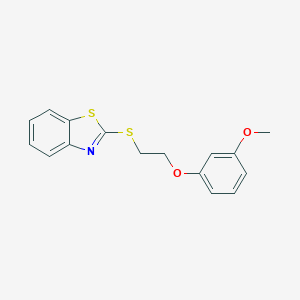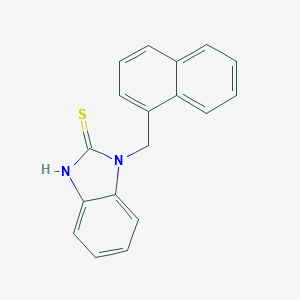![molecular formula C23H20N4OS B498864 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER](/img/structure/B498864.png)
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER is a complex organic compound that belongs to the class of triazolobenzimidazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, with additional benzylthio and phenoxyethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzimidazole rings, leading to partially or fully reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylthio or phenoxyethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, or acetonitrile are often employed, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions can vary widely. Oxidation typically yields sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a thiazole ring fused to the triazole ring, offering different chemical properties and applications.
Uniqueness
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER is unique due to its specific combination of benzylthio and phenoxyethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C23H20N4OS |
|---|---|
Peso molecular |
400.5g/mol |
Nombre IUPAC |
1-benzylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C23H20N4OS/c1-3-9-18(10-4-1)17-29-23-25-24-22-26(15-16-28-19-11-5-2-6-12-19)20-13-7-8-14-21(20)27(22)23/h1-14H,15-17H2 |
Clave InChI |
CPVBFAPCYYMJNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3CCOC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B498787.png)
![2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B498788.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498789.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)
![5-(4,6-Dimethylpyrimidin-2-ylthio)-4-nitrobenzo[c]1,2,5-thiadiazole](/img/structure/B498794.png)
![2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B498796.png)
![1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B498797.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498798.png)


![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B498803.png)
![2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B498804.png)
